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Mechanism of Action and Significance

Muvalaplin (LY3473329) is a selective, oral small-molecule inhibitor that targets the formation of Lp(a)
itself [1] [2]. Its mechanism is distinct from RNA-targeted therapies (like antisense oligonucleotides or

siRINAs) that reduce the hepatic synthesis of apolipoprotein(a) [3] [4].

¢ Target: Muvalaplin specifically inhibits the non-covalent interaction between apolipoprotein(a)
(apo(a)) and apolipoprotein B-100 (apoB-100) in the liver [1] [2] [5].
e Action: By blocking this initial step, it prevents the subsequent formation of a disulfide bond and the

assembly of the mature Lp(a) particle [6] [2].
e Selectivity: It is designed to avoid interaction with plasminogen, a homologous protein, minimizing
off-target effects on the fibrinolytic system [1] [2] [5].

The diagram below illustrates Muvalaplin's unique mechanism of inhibiting Lp(a) formation.
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Muvalaplin inhibits Lp(a) formation by disrupting the apo(a)-apoB100 interaction.

Preclinical and Clinical Development Data

Muvalaplin has demonstrated significant and dose-dependent Lp(a) reduction in Phase 1 and Phase 2 trials.

Phase 1 Trial (NCT04472676) [1] [2] [7]

e Design: Randomized, double-blind, placebo-controlled study in 114 participants (Single Ascending
Dose and Multiple Ascending Dose for 14 days).

¢ Objective: Assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

¢ Key PK Finding: Half-life ranged from 70 to 414 hours, supporting once-daily dosing [2].

¢ Key Efficacy Finding: Maximum placebo-adjusted Lp(a) reduction was 63% to 65% with daily
dosing (=100 mgq) [1] [2]. Lp(a) levels dropped below 50 mg/dL in 93% of participants [1] [2].

o Key Safety Finding: Well-tolerated, no serious adverse events, and no clinically significant
changes in plasminogen levels or activity [1] [2].

Phase 2 KRAKEN Trial (NCT05563246) [8] [9] [10]
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e Design: Randomized, double-blind, placebo-controlled, 12-week study in 233 high-risk
cardiovascular patients with elevated Lp(a) (=175 nmol/L).
¢ Primary Endpoint: Placebo-adjusted percentage change from baseline in Lp(a) at week 12.

Summary of KRAKEN Trial Efficacy Results (12 weeks) [8] [9]

Daily Lp(a) Reduction Lp(a) Reduction (Traditional Apolipoprotein B
Dose (Intact Assay) Apolipoprotein(a) Assay) Reduction

10 mg 47.6% 40.4% 8.9%

60 mg 81.7% 70.0% 13.1%

240 mg 85.8% 68.9% 16.1%

Safety Profile: In the KRAKEN trial, adverse events were similar across muvalaplin and placebo groups,
with no significant safety or tolerability concerns identified [8] [9]. One transient liver enzyme elevation was

noted at the highest dose [5].

Experimental Protocols and Methodologies

For researchers, here are the key methodologies from the pivotal trials.

Phase 1 Clinical Trial Protocol (NCT04472676) [1] [2]

Population: 114 healthy adults (any Lp(a) level for SAD; Lp(a) 230 mg/dL for MAD).
Interventions:
o Single Ascending Dose (SAD): Single doses from 1 mg to 800 mg or placebo (6:2 ratio).
o Multiple Ascending Dose (MAD): Daily doses from 30 mg to 800 mg or placebo for 14 days
(8:2 ratio).
Primary Outcomes: Safety, tolerability, and pharmacokinetics.

Key Biomarker Assays:
o Lp(a): Measured in serum using the Atellica CH Analyzer (Siemens Healthcare Diagnostics) [2].
o Plasminogen Activity: Monitored to assess potential off-target effects [1] [2].

Phase 2 KRAKEN Trial Protocol (NCT05563246) [8] [9]

e Population: 233 adults 240 years old with high cardiovascular risk and Lp(a) 2175 nmol/L.

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://www.pharmacytimes.com/view/kraken-trial-highlights-muvalaplin-s-efficacy-safety-in-reducing-lipoprotein-a-
https://www.appliedclinicaltrialsonline.com/view/muvalaplin-lipoprotein-cardiovascular-disease-patients
https://www.smolecule.com/products/s12873764?utm_src=pdf-body
https://www.pharmacytimes.com/view/kraken-trial-highlights-muvalaplin-s-efficacy-safety-in-reducing-lipoprotein-a-
https://www.appliedclinicaltrialsonline.com/view/muvalaplin-lipoprotein-cardiovascular-disease-patients
https://atm.amegroups.org/article/view/137644/html
https://pubmed.ncbi.nlm.nih.gov/37638695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10463176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10463176/
https://pubmed.ncbi.nlm.nih.gov/37638695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10463176/
https://www.pharmacytimes.com/view/kraken-trial-highlights-muvalaplin-s-efficacy-safety-in-reducing-lipoprotein-a-
https://www.appliedclinicaltrialsonline.com/view/muvalaplin-lipoprotein-cardiovascular-disease-patients
https://www.smolecule.com/products/s12873764?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

¢ Intervention: Randomization to oral muvalaplin (10, 60, or 240 mg) or placebo once daily for 12
weeks.

e Primary Endpoint: Percent change in Lp(a) molar concentration (baseline to week 12).

¢ Key Assay Note: The trial used two assays, revealing that the traditional apolipoprotein(a)-based
assay underestimates muvalaplin's efficacy because it detects both particle-bound and free
apo(a). The intact Lp(a) particle assay is more accurate for assessing drug effect [5] [10].

The workflow for clinical development is summarized below.
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Progressive clinical development stages from Phase 1 to planned Phase 3 trials.

Future Directions and Competitive Landscape

Muvalaplin's development continues within a competitive field of Lp(a)-lowering therapies.

¢ Next Development Step: Larger and longer-term Phase 3 cardiovascular outcomes trials (CVOTS)
are required to confirm whether muvalaplin's Lp(a) reduction translates to a reduced risk of major
adverse cardiovascular events (MACE) [3] [5] [9].

e Competitive Context: Other advanced Lp(a)-lowering agents (like pelacarsen, olpasiran, lepodisiran)
are injectable RNA-targeted therapies that typically achieve greater Lp(a) reduction (=90%) [3] [4].
Muvalaplin's primary differentiation is its oral route of administration [3] [10].

¢ Key Research Questions: Future trials need to define the magnitude of Lp(a) lowering required for
clinical benefit and investigate long-term safety with profound Lp(a) reduction [3] [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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